molecular formula C12H12O3 B14721460 4-[(Pent-4-yn-1-yl)oxy]benzoic acid CAS No. 14142-87-1

4-[(Pent-4-yn-1-yl)oxy]benzoic acid

Cat. No.: B14721460
CAS No.: 14142-87-1
M. Wt: 204.22 g/mol
InChI Key: BQFMYKPEMAHFSZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-pentyn-1-yloxy)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-(4-pentyn-1-yloxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(4-pentyn-1-yloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 4-pentyn-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzoic acid, 4-(4-pentyn-1-yloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-pentyn-1-yloxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(4-pentyn-1-yloxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-pentyn-1-yloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the pentynyl group allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group at the para position.

    4-Pentyn-1-ol: An alkyne alcohol used in organic synthesis.

Uniqueness

Benzoic acid, 4-(4-pentyn-1-yloxy)- is unique due to the presence of both a benzoic acid moiety and a pentynyl groupThe compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

14142-87-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-pent-4-ynoxybenzoic acid

InChI

InChI=1S/C12H12O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2,(H,13,14)

InChI Key

BQFMYKPEMAHFSZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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